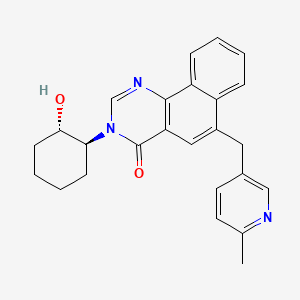

MK-7622

説明

Background and Significance of Muscarinic Acetylcholine (B1216132) Receptor Modulation in Neurological Disorders

The cholinergic system plays a fundamental role in the central nervous system, influencing a wide array of cognitive processes and neurological functions. Dysfunction within this system is implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. nih.govbohrium.commdpi.com Consequently, modulating cholinergic neurotransmission has been a long-standing strategy for addressing the symptoms of these conditions.

Role of Cholinergic System in Cognition and Neurological Function

Acetylcholine (ACh), the primary neurotransmitter of the cholinergic system, is crucial for transmitting signals between peripheral and central nervous systems. mdpi.com Cholinergic pathways in the brain are pivotal for various cognitive functions, such as memory, learning, attention, and thinking abilities. nih.govmdpi.commdpi.comnih.govfrontiersin.orgmdpi.com Lesions in cholinergic brain regions, such as the nucleus basalis of Meynert, can lead to impaired performance in learning and memory tasks. mdpi.comnih.govmdpi.com Pharmacological manipulation of cholinergic activity has demonstrated effects on cognitive performance, with enhancement improving working memory and attention, while blockade can impair these functions. nih.gov Cholinergic signaling also influences neural plasticity, including long-term potentiation (LTP), which is important for memory formation. frontiersin.org

M1 Muscarinic Acetylcholine Receptor as a Therapeutic Target

Muscarinic acetylcholine receptors (mAChRs) are a major class of receptors that bind ACh and are G protein-coupled receptors (GPCRs) consisting of five subtypes: M1 to M5. mdpi.comportlandpress.commdpi.com The M1 receptor subtype is particularly abundant in brain regions critical for cognitive function, including the cerebral cortex, hippocampus, and basal ganglia, making it a significant therapeutic target for neurological disorders characterized by cognitive deficits. bohrium.comportlandpress.commdpi.com Activation of the M1 receptor has shown promise in preclinical models for rescuing learning and memory deficits and improving behavioral symptoms in conditions like Alzheimer's disease and schizophrenia. portlandpress.comjci.org Furthermore, the expression level of postsynaptic M1 receptors appears to be relatively preserved in certain brain regions affected by Alzheimer's disease, which is an important consideration for drug targeting. portlandpress.com

Challenges in Developing M1 Receptor-Selective Ligands

Despite the therapeutic potential of targeting the M1 receptor, developing selective ligands has presented considerable challenges. The orthosteric binding site, where the endogenous ligand ACh binds, is highly conserved across all five muscarinic receptor subtypes. portlandpress.compatsnap.comnih.govacs.org This high degree of homology makes it difficult to design compounds that selectively activate only the M1 receptor without affecting other subtypes. portlandpress.compatsnap.comnih.gov Non-selective activation of muscarinic receptors, particularly M2 and M3 subtypes, can lead to undesirable peripheral cholinergic side effects, such as bradycardia, gastrointestinal disturbances, and excessive salivation, which have limited the clinical utility of some earlier muscarinic agonists. portlandpress.compatsnap.comnih.gov

Rationale for Positive Allosteric Modulators (PAMs) of M1 Receptor

The challenges associated with developing selective orthosteric agonists for the M1 receptor have driven research towards alternative strategies, particularly the development of positive allosteric modulators (PAMs). portlandpress.compatsnap.comnih.gov MK-7622 is an example of such a compound. ebi.ac.uknih.govmedchemexpress.com

Advantages of Allosteric Modulation over Orthosteric Agonism

Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site. bohrium.comportlandpress.compatsnap.comnih.govnih.govnih.gov These allosteric sites are generally less conserved across receptor subtypes compared to the orthosteric site, offering a greater opportunity for developing subtype-selective ligands. portlandpress.compatsnap.comnih.govnih.gov M1 PAMs, like this compound, enhance the affinity and/or efficacy of the endogenous neurotransmitter ACh at the M1 receptor. nih.govnih.gov This mechanism offers potential advantages over orthosteric agonists.

One key advantage is the potential for improved selectivity, which can lead to a reduction in off-target cholinergic adverse effects. portlandpress.compatsnap.comnih.govnih.gov By selectively potentiating the action of ACh at the M1 receptor, PAMs may avoid significant activation of M2 and M3 receptors in the periphery. nih.gov

Another advantage is the concept of activity-dependent modulation. bohrium.com

Concept of Activity-Dependent Modulation by PAMs

Positive allosteric modulators are often described as having activity-dependent modulation. bohrium.com This means that their effect is dependent on the presence and concentration of the endogenous orthosteric ligand, ACh. nih.govnih.govnih.gov In the absence of ACh, a "pure" PAM would have little to no direct effect on the receptor. nih.govnih.gov This contrasts with orthosteric agonists, which directly activate the receptor regardless of endogenous neurotransmitter levels. mdpi.com The activity-dependent nature of PAMs is hypothesized to allow for a more physiological modulation of receptor activity, potentially reducing the risk of receptor overstimulation and subsequent desensitization or adverse effects that can be associated with constitutive activation by orthosteric agonists. patsnap.comnih.gov

However, it is important to note that not all PAMs are "pure" PAMs; some, like this compound and PF-06764427, have also demonstrated intrinsic agonist activity in certain in vitro systems, meaning they can directly activate the receptor to some extent even without ACh present. nih.govnih.gov This intrinsic agonist activity has been hypothesized to contribute to on-target adverse effects observed with some M1 PAMs. nih.govnih.gov Research findings suggest that M1 PAMs lacking significant intrinsic agonist activity may offer a more favorable profile for enhancing cognition with reduced adverse effects. nih.gov

Preclinical studies with this compound have investigated its in vivo properties. For example, in a mouse contextual fear conditioning assay, which is dependent on hippocampal function, this compound demonstrated a significant reversal of scopolamine-induced memory deficits at a dose of 3 mg/kg. nih.govacs.org The estimated free brain levels at this dose were reported to be within a similar range to the M1 inflection point in mice. nih.gov

However, research comparing this compound with M1 PAMs lacking intrinsic agonist activity, such as VU0453595, has shown differences in efficacy and adverse effects in rodent models. nih.govresearchgate.net While this compound induced behavioral convulsions in mice, VU0453595 did not at doses well above those required for cognitive enhancement. nih.govresearchgate.netresearchgate.net Furthermore, in a rodent novel object recognition assay, this compound failed to improve performance, in contrast to the efficacy shown by VU0453595. nih.govresearchgate.net These findings suggest that the intrinsic agonist activity of M1 PAMs might influence their in vivo effects and cognitive efficacy. nih.gov

Here is a summary of select preclinical findings for this compound and a comparator M1 PAM:

| Compound | Mechanism | In Vitro Agonist Activity (Ca²⁺ mobilization in CHO cells) | Behavioral Convulsions in Mice | Novel Object Recognition in Rodents (Cognitive Efficacy) |

| This compound | M1 PAM | Robust increases in Ca²⁺ mobilization nih.gov | Induces severe convulsions nih.govresearchgate.netresearchgate.net | Failed to improve performance nih.govresearchgate.net |

| VU0453595 | M1 PAM (lacking agonist activity) | Devoid of agonist activity nih.govresearchgate.net | Does not induce convulsions nih.govresearchgate.netresearchgate.net | Enhanced performance nih.govresearchgate.net |

These preclinical findings highlight the complexity of M1 PAM pharmacology and the importance of the balance between allosteric potentiation and intrinsic agonist activity for achieving desired therapeutic effects without dose-limiting side effects.

Overview of this compound as a Research Compound

This compound has been explored in research settings due to its specific pharmacological properties. acs.orgnih.govglpbio.comx-mol.comresearchgate.netpatsnap.comnih.govmdpi.com Research into this compound has aimed to understand its interaction with the muscarinic acetylcholine receptor system and its potential effects on cognitive function. Preclinical studies have investigated its activity in cellular assays and animal models. caymanchem.comnii.ac.jpresearchgate.net

Classification as a Selective M1 Positive Allosteric Modulator

This compound is classified as a selective positive allosteric modulator (PAM) of the muscarinic M1 acetylcholine receptor (M1 mAChR). acs.orgnih.govglpbio.comx-mol.comresearchgate.netpatsnap.comcaymanchem.comresearchgate.netebi.ac.ukmedchemexpress.comguidetopharmacology.org Positive allosteric modulators bind to a site on the receptor distinct from where the endogenous neurotransmitter, acetylcholine, binds. patsnap.com This binding event can enhance the receptor's response to acetylcholine. patsnap.com this compound has been noted for its high cooperativity in modulating the M1 receptor. researchgate.netguidetopharmacology.org In vitro studies have shown that this compound increases acetylcholine-induced calcium flux in CHO cells expressing human M1 receptors, with an EC50 of 21 nM. caymanchem.com Research in rodents has also indicated that oral administration of this compound can specifically activate M1 receptors in the brain. nii.ac.jp

Historical Context of its Development by Merck & Co., Inc.

This compound was developed by Merck & Co., Inc. patsnap.comresearchgate.netspringer.com The compound progressed to Phase II clinical trials, specifically for its potential as an adjunctive therapy for the symptomatic treatment of mild-to-moderate Alzheimer's disease. acs.orgnih.govresearchgate.netnih.govmdpi.comguidetopharmacology.orgspringer.commerck.com However, a Phase IIa/IIb trial was terminated in 2016 based on a futility analysis. mdpi.comspringer.com This analysis indicated that 12 weeks of treatment with this compound, when used as an adjunct to acetylcholinesterase inhibitors, did not lead to an improvement in cognition in patients with mild-to-moderate Alzheimer's disease. nih.govmdpi.com Clinical development of this compound for neurological and cognitive disorders was subsequently discontinued (B1498344) at Phase 2. guidetopharmacology.orgspringer.com

Detailed Research Findings

Preclinical research on this compound included studies evaluating its effects on cognitive deficits in animal models. For example, this compound at doses of 0.3 and 1 mg/kg was shown to reverse scopolamine-induced cognitive deficits in an object retrieval detour task in rhesus macaques. caymanchem.com Studies in rats comparing this compound with other M1 receptor PAMs indicated that this compound showed memory improvement in scopolamine-induced memory deficit models. nii.ac.jp However, some research also highlighted that this compound displayed intrinsic agonist activity in in vitro calcium mobilization assays using CHO cells expressing the M1 receptor. researchgate.net Furthermore, studies in rodents indicated that this compound could induce behavioral convulsions in an M1-dependent manner, an effect not observed with M1 PAMs lacking agonist activity. researchgate.netmdpi.comresearchgate.net

Data Tables

While extensive raw data tables were not available in the search results, key quantitative findings regarding this compound's in vitro activity can be summarized:

| Assay | System | Endpoint | Result | Citation |

| ACh-induced calcium flux potentiation (EC50) | CHO cells expressing human M1 receptors | Increased calcium flux | 21 nM | caymanchem.com |

| Intrinsic Agonist Activity | CHO cells stably expressing M1 receptor | Robust increases in Ca2+ mobilization (in absence of ACh) | Observed | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQLZBJFOGEEO-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227923-29-6 | |

| Record name | MK-7622 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-7622 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12897 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-7622 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Characterization of Mk 7622

In Vitro Selectivity and Potency at Muscarinic Receptor Subtypes

Preclinical studies have demonstrated that MK-7622 acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. nih.govcaymanchem.comguidetopharmacology.orgmedchemexpress.com This mechanism involves binding to a site distinct from where acetylcholine binds (the orthosteric site), thereby enhancing the effect of acetylcholine at the M1 receptor. portlandpress.comnih.gov In vitro studies using CHO cells expressing human muscarinic receptor subtypes have been used to assess the selectivity and potency of this compound. caymanchem.comnii.ac.jp

M1 Receptor Potentiation Mechanisms

This compound has been shown to potentiate acetylcholine-mediated calcium influx in cells expressing the human M1 receptor. caymanchem.com This potentiation indicates that this compound increases the efficacy and/or affinity of acetylcholine at the M1 receptor. portlandpress.com Studies have reported EC50 values for this compound in the nanomolar range for increasing acetylcholine-induced calcium flux in CHO cells expressing human M1 receptors, with one study reporting an EC50 of 21 nM. caymanchem.com Another study indicated a PAM EC50 of 16 nM ± 4 in the presence of acetylcholine. researchgate.net Beyond its potentiating effect, this compound has also been noted to possess intrinsic agonist activity, meaning it can activate the M1 receptor to some extent even in the absence of acetylcholine. portlandpress.comresearchgate.netnih.govfrontiersin.org This intrinsic activity has been observed as robust increases in intracellular calcium mobilization in M1-expressing cells without the addition of an orthosteric agonist. researchgate.net

Data from in vitro studies demonstrating this compound's potentiation of ACh-mediated Ca2+ mobilization in CHO-K1 cells expressing human M1R:

| Compound | PAM EC50 (nM) (in presence of ACh) | Agonist EC50 (nM) (absence of ACh) |

| This compound | 16 ± 4 researchgate.net | 2930 ± 95 researchgate.net |

Note: Data represents potentiation of ACh-mediated Ca2+ mobilization or Ca2+ mobilization in the absence of ACh in CHO-K1 cells expressing human M1R.

Absence of Significant Activity at M2, M3, or M4 Receptors

Crucially, preclinical in vitro studies have demonstrated that this compound exhibits high selectivity for the M1 receptor over other muscarinic receptor subtypes. researchgate.netnih.gov this compound has been shown to have no significant effect on M2, M3, or M4 receptors at concentrations up to 100 μM. nih.gov This selectivity profile is considered advantageous, as activation of M2 and M3 receptors is thought to be associated with undesirable peripheral cholinergic side effects. nih.gov

In Vivo Neuropharmacological Effects in Animal Models

In addition to its in vitro characterization, this compound has been evaluated in various animal models to understand its neuropharmacological effects in a living system. These studies have primarily focused on its potential to modulate cognitive function. nih.govvulcanchem.com

Reversal of Scopolamine-Induced Cognitive Impairment

A key area of investigation has been the ability of this compound to reverse cognitive deficits induced by scopolamine (B1681570). Scopolamine is a muscarinic receptor antagonist that is commonly used in animal models to induce temporary cognitive impairment, mimicking some aspects of conditions characterized by cholinergic dysfunction. wikipedia.orgfishersci.benih.gov Studies in rodents and non-human primates have shown that this compound can attenuate or reverse the cognitive-impairing effects of scopolamine. nih.govnih.govcaymanchem.comnih.govmdpi.comsci-hub.se

For example, in rats, this compound ameliorated scopolamine-induced memory deficits in tests such as the novel object recognition (NOR) test. nih.gov While one study indicated that this compound showed memory improvement at an equal dose to that which induced diarrhea in rats, another noted that this compound at doses of 3 and 10 mg/kg significantly reversed scopolamine-induced reduction in the novel object discrimination index in a rat NOR test. nii.ac.jpnih.gov In rhesus macaques, this compound at doses of 0.3 and 1 mg/kg reversed scopolamine-induced cognitive deficits in an object retrieval detour task. caymanchem.com Furthermore, this compound at doses of 1, 10, and 70 mg reversed scopolamine impairment in a detection task in a phase 1 human study, which assessed psychomotor function and information processing. nih.gov

Assessment of Psychomotor Function and Information Processing

Preclinical studies evaluating the effects of this compound on scopolamine-induced impairment have often included assessments of psychomotor function and information processing. nih.govvulcanchem.com These assessments are designed to measure aspects of cognitive performance that can be affected by cholinergic blockade. In a phase 1 study in healthy volunteers, this compound at doses of 1, 10, and 70 mg reversed scopolamine impairment as measured by a detection task from 1 to 4 hours, indicating an effect on psychomotor function and information processing. nih.govvulcanchem.com

Comparison with Acetylcholinesterase Inhibitors

Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that are currently used to treat cognitive symptoms in certain neurological conditions by increasing the levels of acetylcholine in the synapse. nih.govnih.gov Preclinical studies have sometimes compared the effects of this compound with those of AChEIs. Mechanistically, AChEIs increase acetylcholine levels non-selectively, whereas this compound selectively potentiates the action of acetylcholine at the M1 receptor. nih.gov

In some animal models, combinations of this compound and donepezil (B133215) (an AChEI) have been tested. One study in rats indicated that a combination of T-495 (another M1 PAM) and donepezil, but not this compound and donepezil, at sub-effective doses improved scopolamine-induced memory deficits. nii.ac.jpnih.gov This suggests potential differences in how this compound interacts with or complements the effects of AChEIs compared to other M1 PAMs, although further detailed comparisons of their direct effects on psychomotor function and information processing in animal models are not extensively detailed in the provided information.

| Compound | Effect on Scopolamine-Induced Memory Deficits (Animal Model) | Comparison with Donepezil (AChEI) |

| This compound | Reversal observed in rats and rhesus macaques caymanchem.comnih.govsci-hub.se | Combination with donepezil at sub-effective doses did not improve scopolamine-induced deficits in rats nii.ac.jpnih.gov |

| T-495 (M1 PAM) | Reversal observed in rats nih.gov | Combination with donepezil at sub-effective doses improved scopolamine-induced deficits in rats nii.ac.jpnih.gov |

Note: This table summarizes findings regarding the reversal of scopolamine-induced memory deficits and comparisons with donepezil in animal models.

Electroencephalogram (EEG) Activity Modulation

Preclinical and early clinical studies have investigated the impact of this compound on brain electrical activity as measured by electroencephalogram (EEG). These studies provide insights into the central effects of the compound.

Induction of Gamma Wave Activity in Hippocampus and Cortex

Preclinical studies have demonstrated that this compound induces gamma wave electroencephalogram activity in the hippocampus and cortex. nih.gov Gamma oscillations (20-80 Hz) are associated with memory, and studies have shown that hippocampal gamma oscillations induced by a muscarinic agonist are completely absent in M1 receptor knockout mice, highlighting the role of M1 receptors in this activity. wjgnet.com Research in mice has also shown that sensory stimulation, such as sound, can entrain gamma oscillations in the auditory cortex and hippocampus. alzforum.org

Increase in Sigma (12-15 Hz) Band Awake EEG Activity

In a phase 1 study involving healthy volunteers, this compound demonstrated a dose-related tendency to increase sigma (12-15 Hz) band awake EEG activity compared to placebo. nih.govvulcanchem.com Statistically significant increases in this frequency band were observed at doses of 40 mg and 70 mg at 2, 4, and 12 hours following administration. nih.govvulcanchem.com This increase in sigma band activity is considered indicative of an alerting effect, suggesting target engagement within the central nervous system. vulcanchem.com

| Dose (mg) | Effect on Sigma (12-15 Hz) Awake EEG Activity (vs. Placebo) | Statistical Significance (at 2, 4, and 12 hours) |

|---|---|---|

| 10 | Dose-related tendency to increase | Not statistically significant |

| 40 | Dose-related tendency to increase | Statistically significant |

| 70 | Dose-related tendency to increase | Statistically significant |

Note: Data derived from descriptions of a phase 1 healthy volunteer study. nih.govvulcanchem.com

Attenuation of Scopolamine-Induced EEG Spectral Changes

This compound has been shown to attenuate the electrophysiological changes induced by scopolamine, a muscarinic receptor antagonist known to impair cognitive function and alter EEG spectral patterns. nih.govresearchgate.net Scopolamine typically induces quantitative EEG (qEEG) changes characterized by increases in theta and delta power bands and a decrease in the alpha power band. plos.orgnih.gov Studies in rhesus macaques and humans indicated that this compound altered qEEG and attenuated the cognitive impairing effects of scopolamine. nih.govresearchgate.net Specifically, one study reported that this compound, similar to another selective M1 PAM, showed reductions of alpha and theta power bands. plos.orgnih.gov However, another investigation in healthy volunteers noted that this compound increased delta and theta power, had no effect on alpha bands, but did show an increase in beta01 frequency. cambridge.org The effective exposures for scopolamine reversal and qEEG alterations were found to be similar between rhesus macaques and humans, although the minimum effective exposures for attenuating scopolamine impairment were lower than those for producing qEEG changes. nih.gov

Influence on Cerebral Blood Flow and Wakefulness

Preclinical studies have indicated that this compound promotes cerebral blood flow. nih.gov Furthermore, it has been observed to increase active wakefulness while reducing delta sleep, suggesting an alerting effect. nih.gov This is consistent with findings for BQCA, an M1 PAM with a similar chemical scaffold, which also increases blood flow to the cerebral cortex and enhances wakefulness at the expense of delta sleep. researchgate.netacs.orgacs.org

Behavioral Effects in Cognition Models (e.g., Novel Object Recognition)

This compound has been evaluated for its effects on cognitive function in various preclinical models. In scopolamine-challenged or cholinergic-depleted animals, this compound has been shown to restore cognitive function. nih.gov It successfully reversed scopolamine-induced cognitive deficits in an object retrieval detour task in rhesus macaques. caymanchem.com In a phase 1 study in humans, this compound at doses of 1, 10, and 70 mg reversed scopolamine-induced cognitive impairment as measured by a detection task assessing psychomotor function and information processing. nih.govvulcanchem.com This effect was observed between 1 and 4 hours post-dose, providing evidence of central activity. vulcanchem.com this compound also demonstrated the ability to reverse scopolamine's effects in a mouse contextual fear conditioning assay. mdpi.com

However, studies using the novel object recognition task in rats have presented contrasting findings. This compound (at doses of 1, 3, and 10 mg/kg) did not significantly improve performance in this task. nih.govnih.govresearchgate.net This lack of efficacy in the novel object recognition model, particularly when compared to other M1 PAMs without significant intrinsic agonist activity, has led to the suggestion that the intrinsic agonist properties of compounds like this compound may contribute to diminished efficacy in certain cognitive assays. nih.govnih.govresearchgate.net

Evaluation of Peripheral Cholinergic Stimulation and Side Effects

The preclinical evaluation of this compound included an assessment of its potential for peripheral cholinergic stimulation. Preclinical studies indicated that the doses of this compound required to produce the observed central effects did not cause overt peripheral cholinergic stimulation. nih.gov This was considered an important aspect of its profile as a selective M1 PAM, aiming to avoid the widespread cholinergic side effects associated with less selective agents. nih.gov Despite these preclinical observations, clinical studies with this compound did report cholinergically related adverse events, with diarrhea being the most common. nih.govportlandpress.com The intrinsic agonist activity of this compound at the M1 receptor has been proposed as a potential factor contributing to these observed cholinergic side effects in clinical settings. portlandpress.comacs.orgacs.org

Translational Aspects from Preclinical Studies

Translational pharmacology studies with this compound were conducted to bridge the findings from preclinical animal models to anticipated effects in humans. These studies are crucial for evaluating the potential efficacy and predicting effective exposure levels in clinical settings.

Cross-Species Pharmacodynamic Comparisons (e.g., Rhesus Macaque, Human)

Cross-species comparisons, notably between rhesus macaques and humans, were integral to the preclinical assessment of this compound. Studies demonstrated that this compound was effective in attenuating cognitive deficits induced by the muscarinic receptor antagonist scopolamine in both rhesus macaques and humans caymanchem.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Furthermore, this compound was shown to alter quantitative electroencephalography (qEEG) patterns in both species nih.govresearchgate.netresearchgate.netbiorxiv.org.

A key finding from these translational studies was the similarity in effective exposures required to elicit pharmacodynamic effects across species nih.govresearchgate.netresearchgate.net. This suggests a degree of predictability in the exposure-response relationship of this compound between non-human primates and humans.

Correlation of Effective Exposures for Cognitive and EEG Effects

Investigations into the correlation of effective exposures for cognitive and EEG effects revealed distinct relationships for this compound. Across species, the minimum effective exposures necessary to attenuate scopolamine-induced cognitive impairment were found to be lower than the minimum effective exposures required to produce changes in qEEG nih.govresearchgate.netresearchgate.net. This suggests that the cognitive-enhancing effects of this compound may occur at lower systemic exposures compared to the neurophysiological changes detectable by qEEG.

This dissociation between the exposure levels required for cognitive versus EEG effects provides valuable information for understanding the pharmacodynamic profile of this compound and for guiding potential clinical study designs, emphasizing that different biomarkers may have different sensitivity to the compound's exposure.

Table 1: Summary of Cross-Species Pharmacodynamic Comparisons

| Endpoint | Rhesus Macaque Response | Human Response | Effective Exposure Similarity | Minimum Effective Exposure (Cognition vs. EEG) |

| Scopolamine-induced Cognitive Deficit Attenuation | Attenuated caymanchem.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net | Attenuated nih.govnih.govresearchgate.netresearchgate.netresearchgate.net | Similar nih.govresearchgate.netresearchgate.net | Lower for Cognition nih.govresearchgate.netresearchgate.net |

| Quantitative EEG (qEEG) Alterations | Altered (e.g., Gamma wave activity observed preclinically) nih.govnih.govresearchgate.netresearchgate.netbiorxiv.org | Altered (e.g., Sigma band activity observed in Phase 1) nih.govnih.govresearchgate.netresearchgate.net | Similar nih.govresearchgate.netresearchgate.net | Higher for EEG nih.govresearchgate.netresearchgate.net |

Table 2: In Vitro Potency at Human M1 Receptors

| Compound | Target | Assay | EC50 (nM) |

| This compound | Human M1 Acetylcholine Receptor | ACh-induced calcium flux in CHO cells | 21 caymanchem.com |

Clinical Research and Development of Mk 7622

Early-Phase Clinical Investigations in Healthy Volunteers

Early clinical studies involving healthy volunteers were conducted to assess the pharmacokinetic and pharmacodynamic properties of MK-7622, including its ability to penetrate the blood-brain barrier and its effects on brain activity. nih.govosu.edu

Assessment of Blood-Brain Penetration and Pharmacodynamic Effects

Studies in healthy volunteers provided evidence suggesting that this compound achieved blood-brain penetration, which is essential for a compound targeting central nervous system disorders like Alzheimer's disease. nih.govvulcanchem.com Pharmacokinetic studies in humans indicated that this compound had a time to reach maximum concentration (Tmax) of 2–4 hours and a half-life of approximately 25 hours, supporting once-daily dosing. nih.govvulcanchem.com Beyond pharmacokinetic measures, pharmacodynamic effects were also assessed to understand the compound's impact on the central nervous system. nih.gov Preclinical studies had shown that this compound could restore cognitive function in animal models and induce gamma wave activity in the hippocampus and cortex, suggesting central nervous system engagement. nih.gov In a Phase 1 study, this compound at doses of 1, 10, and 70 mg reversed scopolamine-induced impairment in a detection task, which is a measure of psychomotor function and information processing, further supporting central activity. nih.govvulcanchem.com

Quantitative EEG Activity as a Biomarker

Quantitative electroencephalography (qEEG) was utilized in early-phase studies as a potential biomarker to assess the pharmacodynamic effects of this compound in the brain. nih.govcambridge.orgbiorxiv.orgplos.orgnih.gov In a Phase 1 healthy-volunteer study, this compound at doses of 10, 40, and 70 mg demonstrated a dose-related trend to increase sigma (12–15 Hz) band awake EEG activity compared to placebo. nih.gov Statistically significant increases in sigma activity were observed at the 40 mg and 70 mg doses at 2, 4, and 12 hours post-dose, indicative of an alerting effect and suggesting target engagement in the central nervous system. nih.govvulcanchem.com While some research on M1 positive allosteric modulators and qEEG has shown reductions in alpha and theta power bands, studies with this compound specifically highlighted the increase in sigma band activity. biorxiv.orgplos.org

Phase 2 Clinical Trials for Alzheimer's Disease

Following early-phase investigations, this compound advanced to Phase 2 clinical trials to evaluate its efficacy and safety in patients with Alzheimer's disease. springer.comnih.govnih.govosu.eduCurrent time information in Aurangabad Division, IN.researchgate.netbiosynth.comresearchgate.net

Study Design and Objectives (e.g., Proof-of-Concept, Adjunctive Therapy)

A primary Phase 2 clinical trial for this compound in Alzheimer's disease was designed as a randomized, controlled, proof-of-concept study. nih.govvulcanchem.comnih.gov The main objective of this trial was to establish proof of concept for this compound as an adjunctive therapy to acetylcholinesterase inhibitors in improving cognition in individuals with mild-to-moderate Alzheimer's disease after 12 weeks of treatment. nih.govvulcanchem.comnih.gov The trial also included an assessment period for up to 24 weeks of treatment. nih.govnih.gov The selection of a 45 mg dose for evaluation in this phase was based on indirect evidence of target modulation and its tolerability observed in Phase 1 studies. nih.govvulcanchem.com The trial design was based on the mechanistic hypothesis that acetylcholinesterase inhibitors and this compound could have synergistic effects, with acetylcholinesterase inhibitors increasing synaptic acetylcholine (B1216132) levels and this compound potentiating acetylcholine's action at the M1 receptor. nih.govvulcanchem.com

Patient Population (e.g., Mild-to-Moderate Alzheimer's Disease)

The Phase 2 trial enrolled participants with mild-to-moderate Alzheimer's disease. nih.govvulcanchem.comnih.govosu.edu Participants were required to be on a stable dosage regimen of FDA-approved Alzheimer's disease medications, specifically acetylcholinesterase inhibitors, and expected to remain on these medications throughout the trial. osu.edu A total of 240 participants were randomized in the primary Phase 2 study. nih.govnih.gov The inclusion criteria aimed for a population similar to those in other Alzheimer's disease clinical trials, with characteristics such as a Clinical Dementia Rating (CDR)-Global Score of 0.5 and an MMSE score between 24 and 30. osu.edu The distribution of APOE4 genotype in the study population was noted to be similar to that in studies of participants with confirmed AD diagnoses. nih.gov

Efficacy Endpoints (e.g., ADAS-Cog11, ADCS-ADL)

The primary efficacy endpoint for the Phase 2 trial was the change from baseline in the 11-item Alzheimer's Disease Assessment Scale–Cognitive subscale (ADAS-Cog11) at week 12, comparing the this compound group with the placebo group. nih.govnih.govclinicaltrials.gov The ADAS-Cog11 is a widely used cognitive assessment tool in Alzheimer's disease clinical trials. nih.govnih.govwellbeingintlstudiesrepository.org Secondary efficacy endpoints included the change from baseline in the Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) at week 24, which assesses functional abilities. nih.govnih.govclinicaltrials.gov Other endpoints evaluated included the Composite Cognition Score-3 Domain (CCS-3D), intended to cover aspects of cognition not fully assessed by the ADAS-Cog. nih.gov

Data Tables

Based on the search results for the Phase 2 trial efficacy endpoints:

Table 1: Change from Baseline in ADAS-Cog11 at Week 12 (Phase 2 Trial)

| Group | Change from Baseline (points) | 95% Confidence Interval | P-value |

| This compound | 0.18 | -1.00 to 1.37 | 0.762 |

| Placebo | -0.45 (estimated from figure) | N/A | N/A |

Note: A negative change indicates improvement.

Table 2: Change from Baseline in ADCS-ADL at Week 24 (Phase 2 Trial)

| Group | Change from Baseline (points) | 95% Confidence Interval |

| This compound | 0.06 | -2.4 to 2.5 |

| Placebo | 0.85 (estimated from figure) | N/A |

Note: A positive change indicates improvement in ADCS-ADL.

Detailed Research Findings

The Phase 2 proof-of-concept study was terminated based on the results of a futility analysis. nih.govnih.govresearchgate.net The analysis indicated that this compound, when administered as adjunctive therapy to acetylcholinesterase inhibitors, was not effective in improving cognition at 12 weeks in individuals with mild-to-moderate Alzheimer's disease. nih.govnih.govresearchgate.net Specifically, participants treated with this compound 45 mg did not show a statistically significant improvement on the primary endpoint of the ADAS-Cog11 at week 12 compared to those treated with placebo. nih.govnih.govresearchgate.net The mean change from baseline on the ADAS-Cog11 at week 12 was 0.18 points for the this compound group. nih.govnih.govresearchgate.net No statistically significant differences were observed on the ADAS-Cog11 at other time points or in subgroups. nih.govresearchgate.net Furthermore, this compound did not significantly improve function as assessed by the secondary endpoint of the ADCS-ADL score at week 24 or at week 12. nih.govresearchgate.net No treatment differences were seen on other evaluated endpoints. nih.govresearchgate.net

Outcome and Interpretation of Clinical Efficacy

A randomized, double-blind, placebo-controlled proof-of-concept Phase II trial (NCT01852110) was conducted to evaluate the efficacy and safety of this compound as an adjunctive therapy in patients with mild to moderate AD who were already receiving acetylcholinesterase inhibitors. nih.govpatsnap.com The trial aimed to assess the change from baseline in the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog11) at 12 weeks as the primary efficacy endpoint, and the Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory score at 24 weeks as a secondary endpoint. nih.govnih.gov

The trial enrolled 240 participants. nih.govnih.gov The results showed that this compound did not significantly improve cognition compared to placebo at 12 weeks, with a group difference in ADAS-Cog11 of 0.18 (95% confidence interval: -1.0 to 1.3). nih.govnih.gov Similarly, there was no significant improvement in function at 24 weeks, with a group difference in the Activities of Daily Living Inventory score of 0.06 (95% confidence interval: -2.4 to 2.5). nih.govnih.gov No significant treatment differences were observed on other endpoints or in subgroup analyses. nih.gov

Discontinuation of Clinical Development

The Phase II proof-of-concept trial for this compound was stopped early for futility after meeting prospectively defined stopping criteria. nih.govnih.gov The lack of observed efficacy on the primary and secondary endpoints indicated that this compound, at the tested dose of 45 mg as adjunctive therapy, did not provide a meaningful benefit in improving cognition or function in patients with mild to moderate AD. nih.govnih.gov This outcome led to the discontinuation of the clinical development program for this compound for Alzheimer's disease. patsnap.comspringer.comd-nb.info Merck terminated the Phase IIa/IIb trial in April 2016, and the compound was officially listed as discontinued (B1498344) for Alzheimer's disease in December 2018. springer.com

Analysis of Clinical Trial Outcomes and Implications for M1 PAMs

The clinical trial results for this compound provided important insights into targeting the M1 receptor with PAMs for AD, highlighting both the potential and the challenges of this therapeutic strategy.

Lack of Improvement in Cognition and Function

The primary outcome of the this compound trial demonstrated a clear lack of statistically significant improvement in cognitive function as measured by the ADAS-Cog11 at 12 weeks. nih.govnih.gov This finding was consistent with the lack of improvement in functional abilities assessed at 24 weeks. nih.govnih.gov This absence of efficacy was a primary reason for the trial's discontinuation. nih.govnih.gov

Table 1: Efficacy Outcomes of this compound Phase II Trial

| Endpoint | Timepoint | Group Difference (this compound vs. Placebo) | 95% Confidence Interval | P-value |

| ADAS-Cog11 Change from Baseline | 12 Weeks | 0.18 | [-1.0, 1.3] | 0.762 |

| ADCS-ADL Inventory Score Change from Baseline | 24 Weeks | 0.06 | [-2.4, 2.5] | Not significant |

Cholinergically Related Adverse Events

Despite the hope that M1 selective PAMs would offer a better safety profile compared to non-selective cholinergic agonists, the this compound trial reported a higher incidence of cholinergically related adverse events in the treatment group compared to placebo. nih.govportlandpress.comuniversiteitleiden.nl Specifically, 21% of participants receiving this compound experienced cholinergically related adverse events, compared to 8% in the placebo group. nih.govnih.gov Diarrhea was the most common such event, occurring in 15.1% of the this compound group versus 5.8% in the placebo group. nih.gov These adverse events contributed to a higher discontinuation rate due to adverse events in the this compound group (16%) compared to the placebo group (6%). nih.govnih.gov

Table 2: Incidence of Cholinergically Related Adverse Events and Discontinuation

| Event | This compound Group (%) | Placebo Group (%) |

| Participants with Cholinergically Related AEs | 21 | 8 |

| Participants Discontinuing Due to Adverse Events | 16 | 6 |

| Diarrhea | 15.1 | 5.8 |

The occurrence of these adverse events, despite this compound being designed as a selective M1 PAM, suggested potential issues related to the degree of intrinsic agonist activity or off-target effects at other muscarinic receptor subtypes, particularly M2 and M3 receptors which are known to mediate peripheral cholinergic side effects. nih.govportlandpress.com Some research suggests that M1 PAMs with robust intrinsic agonist activity might induce on-target cholinergic adverse effects. portlandpress.com

Implications for the M1 Positive Allosteric Modulation Strategy in Alzheimer's Disease

The outcome of the this compound trial raised questions about the viability of the M1 positive allosteric modulation strategy for AD, particularly when used as adjunctive therapy with acetylcholinesterase inhibitors. nih.govnih.gov While preclinical data and the rationale for targeting M1 receptors remain strong, the clinical failure of this compound indicated that simply potentiating M1 receptor activity may not be sufficient to improve cognition and function in mild to moderate AD, or that the specific pharmacological profile of this compound was not optimal. nih.govresearchgate.net

One potential factor considered was the concomitant use of acetylcholinesterase inhibitors in the trial participants. nih.gov It was hypothesized that there might be a ceiling effect for the cholinergic mechanism, or that insufficient acetylcholine remained in the synapses of mild to moderate AD patients for a modulator to exert its effect effectively. nih.gov

The experience with this compound, alongside the challenges faced by other muscarinic agonists and modulators in clinical development due to dose-limiting cholinergic side effects, underscored the complexity of selectively targeting cholinergic receptors for cognitive enhancement in AD. portlandpress.commdpi.com

Challenges in Translating Preclinical Promise to Clinical Benefit

The failure of this compound to translate promising preclinical results into clinical efficacy highlights significant challenges in the development of AD therapeutics. patsnap.comacs.org Preclinical models, while valuable, may not fully capture the complexity of AD pathophysiology in humans, particularly in later stages of the disease. frontiersin.org Factors such as the stage of AD, the presence of concomitant pathologies, and the intricate interplay of neurotransmitter systems in the human brain can influence drug efficacy in ways not fully replicated in animal models. frontiersin.org

Furthermore, the translation of preclinical findings regarding cognitive improvement to clinically meaningful outcomes in humans remains a hurdle in AD research. acs.orgfrontiersin.org The measures used to assess cognition and function in clinical trials may not be sensitive enough to detect subtle effects, or the duration of treatment may be insufficient to demonstrate a significant impact on the progressive decline characteristic of AD. The experience with this compound suggests that a deeper understanding of the optimal pharmacological profile for M1 PAMs, including the balance between allosteric modulation and intrinsic agonist activity, and improved translational biomarkers and clinical trial designs, are needed to enhance the likelihood of success in future efforts targeting the M1 receptor or other mechanisms for AD. frontiersin.orgscilit.com

Mechanistic Insights into Mk 7622 Action and M1 Receptor Allostery

Detailed Molecular Mechanism of M1 Positive Allosteric Modulation

Positive allosteric modulators like MK-7622 enhance the activity of the M1 receptor when acetylcholine (B1216132) is present. ebi.ac.ukguidetopharmacology.org This potentiation is achieved through specific molecular interactions at the allosteric site, leading to altered receptor conformation and function. portlandpress.com

Sensitization of M1 Receptor to Acetylcholine

This compound sensitizes the M1 receptor to acetylcholine, meaning that in the presence of this compound, a lower concentration of acetylcholine is required to elicit a given level of receptor activation. nih.gov This effect is a hallmark of positive allosteric modulation. This compound has been shown to sensitize the M1 receptor to acetylcholine in the nanomolar range. nih.gov

Allosteric Binding Site and Ligand Selectivity

The allosteric binding site for PAMs on the M1 receptor is distinct from the orthosteric site where acetylcholine binds. portlandpress.comnih.gov Studies suggest this site is located in the extracellular domain, involving residues in transmembrane domain 2 (TM2), transmembrane domain 7 (TM7), and extracellular loop 2 (ECL2). mdpi.comnih.govnih.gov This allosteric site is less conserved across muscarinic receptor subtypes compared to the orthosteric site, which contributes to the ability to develop subtype-selective allosteric modulators like this compound. acs.org While the precise binding pose of this compound may differ from other PAMs, studies with other M1 PAMs like BQCA suggest that key residues such as Y179 in ECL2 and W400 in TM7 are critical for their activity. nih.gov

Distinction from Direct Agonism

A key characteristic of a pure positive allosteric modulator is that it has minimal or no intrinsic activity in the absence of the orthosteric ligand (acetylcholine). portlandpress.comnih.gov this compound is described as a positive allosteric modulator, meaning its primary function is to potentiate the effect of acetylcholine. ebi.ac.ukguidetopharmacology.org However, some research indicates that this compound may possess some intrinsic agonist activity in certain assay systems, meaning it can cause some degree of receptor activation even without acetylcholine present. nih.govacs.org This "ago-PAM" characteristic has been hypothesized to contribute to some observed effects. nih.govacs.org This is in contrast to direct agonists, which directly bind to and activate the orthosteric site, mimicking the action of acetylcholine. portlandpress.comnih.gov

Receptor Signaling Pathways and Biased Agonism

M1 mAChRs are G protein-coupled receptors (GPCRs) that primarily couple to G proteins of the Gq/11 family. portlandpress.comwikipedia.orgsigmaaldrich.cominnoprot.com Activation of Gq/11 leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels. portlandpress.comwikipedia.orgsigmaaldrich.cominnoprot.com M1 receptors can also couple to other G proteins, such as Gi/o and Gs, in certain contexts, influencing cAMP levels. wikipedia.org

G-Protein Coupled Receptor (GPCR) Signaling

As a GPCR, the M1 receptor exists in different conformational states. nih.gov Binding of a ligand, such as acetylcholine or a PAM like this compound in the presence of acetylcholine, stabilizes certain receptor conformations, leading to the recruitment and activation of downstream signaling proteins, primarily Gq/11. portlandpress.comwikipedia.orgsigmaaldrich.cominnoprot.com The activation of Gq/11 initiates a cascade involving PLC, inositol (B14025) trisphosphate (IP3), and the release of calcium from intracellular stores. portlandpress.comwikipedia.orgsigmaaldrich.cominnoprot.com

M1 Receptor Phosphorylation and Beta-Arrestin Signaling

M1 mAChR activation can lead to the recruitment of Gαq/11 proteins and beta-arrestins, contributing to the activation of downstream signaling pathways, including extracellular signal-regulated kinases (ERKs). biorxiv.org While traditional orthosteric agonists like carbachol (B1668302) may activate multiple signaling pathways, compounds interacting with the allosteric site can potentially direct signal activation away from certain pathways, such as beta-arrestin recruitment and subsequent downstream signaling. nih.gov

Studies investigating other M1 PAMs have explored their effects on beta-arrestin recruitment and receptor internalization. For instance, comparison of VU6004256 with PF-06764427 revealed that both compounds potentiated ACh-mediated calcium fluxes and beta-arrestin recruitment. frontiersin.org However, PF-06764427 promoted M1 mAChR internalization, whereas VU6004256 did not. frontiersin.org Another study indicated that M1 PAMs can influence beta-arrestin recruitment, with one compound showing a modest effect on beta-arrestin recruitment. researchgate.net

Research into biased signaling at the M1 mAChR suggests that ligands biased towards phosphorylation or arrestin-dependent signaling might offer clinical benefits while minimizing adverse effects. nih.gov Conversely, M1 PAMs that may be biased towards G protein-dependent signaling over phosphorylation-dependent signaling have been suggested to potentially result in adverse effects like seizures. nih.gov

Correlation between Signaling Bias and Therapeutic vs. Adverse Effects

The concept of signaling bias suggests that different ligands can induce unique active receptor states, favoring specific signaling pathways. biorxiv.org This phenomenon is considered important for M1 PAMs to potentially avoid on-target adverse effects. nih.govfrontiersin.org Studies suggest that allosteric modulators for the M1 mAChR that bias signaling toward specific pathways may be therapeutically important. frontiersin.org

Research using a phosphorylation-deficient M1 mAChR mouse model indicated that ligands inducing M1 mAChR phosphorylation might be critical for reducing adverse effects. frontiersin.org In contrast, ligands with weaker ability to phosphorylate the M1 mAChR, potentially biased towards G protein signaling, were associated with greater central and peripheral adverse effects. frontiersin.org

This compound, along with other M1 PAMs like PF-06767832, has been noted to exhibit high intrinsic agonism towards calcium signaling in transfected cell systems. nih.govfrontiersin.org This intrinsic agonism, or strong allosteric agonism (τB), has been hypothesized to contribute to on-target adverse effects observed with these ligands. nih.govfrontiersin.org

Comparative Analysis with Other M1 PAMs

This compound is one among a diverse range of M1 PAMs developed by various research groups and pharmaceutical companies. portlandpress.combiorxiv.orgresearchgate.netresearchgate.net These compounds exhibit structural diversity and distinct pharmacological properties. biorxiv.orgresearchgate.net

Cooperativity and its Influence on Therapeutic Margin

The cooperativity of an allosteric modulator refers to its ability to enhance the binding and/or efficacy of the orthosteric ligand. patsnap.comnih.gov This is often quantified by an alpha (α) value, where a higher α value indicates higher cooperativity. patsnap.comnih.gov

Studies comparing M1 PAMs with different levels of cooperativity have suggested that lower cooperativity might be associated with a wider margin between doses that improve cognitive function and those that induce gastrointestinal side effects. patsnap.comnih.gov For example, TAK-071, a low cooperative M1R PAM (α-value of 199), showed a wider margin against gastrointestinal side effects compared to a high cooperative M1R PAM like T-662 (α-value of 1786). patsnap.comnih.gov this compound is described as a high cooperativity M1R PAM with an α-value of 511. patsnap.comnih.gov In comparative studies, this compound showed memory improvement and induction of diarrhea at an equal dose, whereas a low cooperative PAM, T-495 (α-value of 170), caused diarrhea at a significantly higher dose than that required for memory improvement. patsnap.comnih.gov This suggests that the degree of cooperativity of M1R PAMs may be an important factor in achieving a favorable pharmacological profile. patsnap.comresearchgate.net

Below is a table summarizing the cooperativity values of some M1 PAMs:

| Compound | Cooperativity (α-value) | Reference |

| This compound | 511 | patsnap.comnih.gov |

| T-495 | 170 | patsnap.comnih.gov |

| TAK-071 | 199 | patsnap.comnih.gov |

| T-662 | 1786 | patsnap.comnih.gov |

Impact of Intrinsic Agonist Activity on Efficacy and Side Effects

The intrinsic agonist activity of an M1 PAM refers to its ability to activate the receptor and elicit a signaling response in the absence of the orthosteric ligand acetylcholine. biorxiv.orgfrontiersin.org M1 PAMs can range from "pure" PAMs, which only potentiate the effect of ACh, to "PAM-agonists" that also possess direct agonist activity. frontiersin.org

This compound has been noted to have robust intrinsic agonist activity in in vitro assays. portlandpress.comnih.gov This intrinsic activity has been suggested as a potential contributor to the adverse cholinergic effects observed with this compound. portlandpress.comnih.gov Studies comparing M1 PAMs with and without significant intrinsic agonist activity have provided evidence that the presence of allosteric agonist activity can limit in vivo efficacy and increase adverse effect liability. biorxiv.org For instance, this compound, described as an ago-PAM, induced severe behavioral convulsions in mice, whereas VU0453595, a structurally distinct M1 PAM devoid of agonist activity, did not induce such convulsions at doses well above those effective in enhancing cognitive function. nih.govsci-hub.senih.govmdpi.com Furthermore, in some studies, M1 PAMs lacking intrinsic agonist activity, such as VU0453595, showed robust efficacy in improving cognitive function in rodent models, while ago-PAMs like this compound did not demonstrate efficacy in the same cognitive assays. nih.govsci-hub.senih.gov These findings suggest that minimizing intrinsic agonist activity may be crucial for maximizing the therapeutic window of M1 PAMs and achieving cognition-enhancing efficacy without associated adverse effects. biorxiv.orgnih.gov

Structural Diversity of M1 PAMs

The discovery programs for M1 PAMs have yielded a structurally diverse array of compounds. biorxiv.orgresearchgate.netresearchgate.net These diverse chemical scaffolds bind to the allosteric site of the M1 mAChR, which is distinct from the orthosteric site. portlandpress.combiorxiv.org The allosteric binding pocket is located in an extracellular vestibule and exhibits diversity in the amino acid residues important for ligand binding, providing a basis for developing subtype-selective ligands. portlandpress.com

Examples of structurally distinct M1 PAM chemotypes have been reported, including those based on quinolone carboxylic acid scaffolds, as well as novel heterobicyclic core motifs. nih.govresearchgate.net This structural diversity allows for the exploration of different pharmacological properties, including varying levels of intrinsic activity and signal bias, which are critical for optimizing the therapeutic profile of M1 PAMs. biorxiv.orgresearchgate.netnih.gov

Future Directions and Research Perspectives for M1 Pams

Refinement of M1 PAM Design for Improved Clinical Translation

Efforts to improve the clinical translation of M1 PAMs are centered on mitigating unwanted side effects and optimizing their signaling properties.

Strategies to Mitigate Cholinergic Side Effects

Excessive activation of the M1 receptor can lead to cholinergic adverse effects, including gastrointestinal disturbances, salivation, increased heart rate, and convulsions. patsnap.comfrontiersin.org Studies with compounds like MK-7622 and PF-06764427, which have shown intrinsic agonist activity in addition to their PAM effects (ago-PAMs), suggest that this intrinsic activity may contribute to overactivation and associated adverse events. nih.govfrontiersin.orgepa.govacs.org

Future strategies aim to develop M1 PAMs that lack or have minimal intrinsic agonist activity, focusing on compounds that solely potentiate the effect of endogenous ACh. nih.govepa.govacs.org Research indicates that M1 PAMs devoid of significant agonist activity may offer a wider margin between cognitive improvement and cholinergic side effects. patsnap.com For instance, studies comparing this compound with compounds like VU0453595 suggest that PAMs lacking intrinsic agonist activity may be more effective in improving cognitive function without inducing adverse effects like convulsions. nih.gov

Development of PAMs with Optimal Signaling Bias

M1 mAChRs can interact with multiple intracellular signaling partners, leading to diverse functional outcomes. patsnap.com The concept of biased modulation, where M1 PAMs preferentially activate specific signaling pathways over others, is an active area of research. patsnap.comfrontiersin.orgnih.gov It is hypothesized that developing M1 PAMs with a biased signaling profile could allow for the selective activation of therapeutically relevant pathways while avoiding those responsible for on-target side effects. frontiersin.orgfrontiersin.org

Studies are exploring the impact of M1 PAM signal bias on in vivo activity to understand how different modes of efficacy influence therapeutic outcomes. nih.govfrontiersin.org For example, research suggests that ligands inducing M1 mAChR phosphorylation might be crucial for reducing adverse effects like salivation and gastrointestinal disturbances, whereas those biased towards G protein signaling pathways might lead to greater central and peripheral adverse effects. frontiersin.org Future studies are necessary to fully understand how allosteric modulators displaying stimulus bias can selectively modulate specific aspects of M1 signaling and in vivo activity. nih.govfrontiersin.org

Interactive Table 1: Comparison of M1 PAMs based on Agonist Activity and In Vivo Effects

| M1 PAM | Intrinsic Agonist Activity (in vitro) | Agonist Actions in PFC | Behavioral Convulsions in Mice | Improvement in Novel Object Recognition |

| This compound | Robust | Present | Induces severe | Failed to improve |

| VU0453595 | Devoid/Weak | Devoid | Does not induce | Produces robust efficacy |

Data compiled from search results, primarily highlighting findings related to agonist activity and behavioral outcomes. nih.govepa.govacs.org

Exploration of Alternative Neurological and Cognitive Disorders for M1 PAMs

Beyond initial targets, research is expanding to investigate the potential utility of M1 PAMs in a wider range of neurological and cognitive disorders.

Schizophrenia

M1 mAChRs are highly expressed in brain regions critical for cognition, and their dysfunction is implicated in the cognitive deficits associated with schizophrenia. nih.govfrontiersin.orgportlandpress.com Preclinical and clinical data suggest that activating M1 receptors could be a therapeutic approach for improving cognitive function in patients with schizophrenia. nih.govresearchgate.netcsmres.co.ukportlandpress.com

Studies have shown that M1 PAMs can potentiate M1-mediated responses in animal models and in brain tissue from schizophrenia patients where the M1 receptor may be downregulated. nih.gov The potential of M1 PAMs to address cognitive impairment in schizophrenia is supported by the observed cognitive benefits of muscarinic activators in clinical trials for both Alzheimer's disease and schizophrenia. csmres.co.ukfrontiersin.org Further research is needed to fully explore the potential of M1 PAMs in this indication. frontiersin.org

Pain and Sleep Disorders

While the primary focus for M1 PAMs has been on cognitive disorders, there is emerging interest in their potential roles in conditions involving pain and sleep disturbances, which are often comorbid with neurological disorders. portlandpress.comresearchgate.netjtsm.org

Research suggests that cholinergic dysfunction can contribute to sleep/wake architecture disruptions observed in aging and neurodegenerative diseases. nih.govnih.gov Studies with M1 PAMs like VU0453595 have shown effects on arousal and sleep patterns in preclinical models, including attenuating age-related decreases in REM sleep duration in mice. nih.govnih.gov These findings suggest that M1 PAMs could potentially represent a strategy for addressing sleep disturbances associated with pathological aging and neurodegenerative conditions. nih.govnih.gov The relationship between chronic pain and sleep quality is well-established, and further research may explore if modulating M1 activity could indirectly or directly impact pain pathways. researchgate.netjtsm.org

Advanced Methodologies for Studying M1 Receptor Allostery

Advancements in methodologies are crucial for gaining a deeper understanding of M1 receptor allostery and guiding the design of future PAMs.

Novel techniques are being developed to quantify the positive allosteric modulation of the M1 receptor in human CNS tissue, even in complex structures like the hippocampus. oup.com These methodologies can help assess the response to M1 allosteric modulation in different patient populations, including those with schizophrenia who may exhibit changes in M1 receptor expression. oup.com

Quantitative analytical methods based on operational models of agonism are being extended and modified to account for allosteric modulation, biased agonism, and biased allosteric modulation. elifesciences.org These approaches allow for the quantitative determination of pharmacological parameters that characterize GPCR signaling and allosteric modulation. elifesciences.org Furthermore, techniques like receptor mutagenesis and structural biology studies are identifying key residues important for allosteric ligand binding to M1 receptors. nih.govfrontiersin.org These studies provide insights into the molecular mechanisms underlying allostery and can inform the rational design of novel allosteric ligands. nih.govfrontiersin.orgelifesciences.org The combination of in vitro assays, native tissue systems (e.g., prefrontal cortex), and phenotypic screens (e.g., behavioral convulsions) is considered essential for fully characterizing and evaluating lead compounds to enhance success in clinical development. epa.gov

Structural Biology Approaches (e.g., Dynamic Pocket Analysis)

Structural biology plays a crucial role in understanding how M1 PAMs like MK7622 interact with the M1 receptor and achieve subtype selectivity. While crystal structures of muscarinic acetylcholine (B1216132) receptors (mAChRs) have provided insights into allosteric binding sites, recent research highlights the importance of receptor dynamics. Studies using molecular dynamics simulations have revealed the existence of a "cryptic pocket" within the M1 mAChR that is not apparent in static crystal structures nih.govresearchgate.net. This dynamic pocket is preferentially occupied by M1-selective PAMs and opens significantly more often in the M1 subtype compared to other mAChRs nih.govresearchgate.net. This finding suggests that the ability of M1 PAMs to exploit these transient, dynamic pockets contributes significantly to their exquisite selectivity nih.govresearchgate.net. Further structural studies, potentially employing techniques like cryo-EM on ligand-bound receptor complexes and advanced computational modeling, are essential to fully characterize the conformational changes induced by PAM binding and inform the design of next-generation modulators with improved properties. Mutagenesis studies have also been used to validate the importance of specific residues within the allosteric binding pocket for PAM activity nih.govresearchgate.net.

Chemogenetically Modified Mouse Models

Chemogenetically modified mouse models, such as those utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) and phosphorylation-deficient M1 mAChRs, are invaluable tools for dissecting the physiological roles of M1 receptors and evaluating the in vivo effects of M1 PAMs frontiersin.orgbohrium.comacs.orgresearchgate.netresearchgate.net. M1 DREADD mice, for instance, express a modified M1 receptor with reduced responsiveness to endogenous acetylcholine but can be activated by a synthetic ligand acs.orgresearchgate.netresearchgate.net. Studies using these models have demonstrated that M1 PAMs can restore acetylcholine function at the modified receptor, providing a platform to investigate the impact of PAMs on specific neural circuits and behaviors acs.orgresearchgate.netresearchgate.net. Furthermore, phosphorylation-deficient M1 mAChR models help differentiate between G protein-dependent and arrestin-dependent signaling pathways, offering insights into how biased signaling might influence therapeutic efficacy and adverse effects frontiersin.orgbohrium.comresearchgate.net. These models are crucial for understanding the complex in vivo pharmacology of M1 PAMs and guiding the development of ligands with desired signaling profiles bohrium.com.

Combination Therapies involving M1 PAMs

The rationale for combining M1 PAMs with existing treatments, particularly acetylcholinesterase inhibitors (AChEIs), has been explored to potentially enhance therapeutic benefits, especially in conditions characterized by cholinergic deficits.

Synergistic Effects with Acetylcholinesterase Inhibitors

Acetylcholinesterase inhibitors, such as donepezil (B133215), galantamine, and rivastigmine, increase the levels of endogenous acetylcholine by inhibiting its breakdown nii.ac.jpmdpi.comdovepress.com. Given that M1 PAMs potentiate the action of acetylcholine at the M1 receptor, combining these two classes of drugs was hypothesized to produce synergistic effects on cognitive function nii.ac.jpnih.gov. While MK7622 was evaluated as adjunctive therapy with AChEIs in patients with Alzheimer's disease, it did not show an improvement in cognition in this context nii.ac.jpmdpi.com. However, preclinical studies with other M1 PAMs, such as T-495 and TAK-071, in combination with donepezil have demonstrated synergistic effects in ameliorating scopolamine-induced memory deficits in rodent models nii.ac.jpnih.gov. These findings suggest that the potential for synergy may depend on the specific M1 PAM and its pharmacological properties, such as cooperativity nii.ac.jpnih.gov.

Rationales for Adjunctive Treatment Strategies

The rationale for using M1 PAMs as adjunctive therapy, particularly with AChEIs, is based on the premise that enhancing M1 receptor signaling can provide additional cognitive benefits in conditions where cholinergic neurotransmission is compromised nii.ac.jpmdpi.comdovepress.comfrontiersin.org. M1 receptors are highly expressed in brain regions critical for cognition, such as the cortex and hippocampus mdpi.comnih.gov. By increasing acetylcholine levels (via AChEIs) and simultaneously potentiating its action at M1 receptors (via M1 PAMs), the goal is to achieve a greater therapeutic effect than with either treatment alone. However, the lack of observed efficacy with MK7622 in combination therapy in a clinical trial suggests that this approach faces challenges, possibly related to the specific properties of the PAM or potential ceiling effects of cholinergic modulation nii.ac.jpmdpi.comnih.gov. Future strategies may need to consider the stage of disease progression and the specific pharmacological profile of the M1 PAM used in combination.

Biomarker Development for M1 Receptor Engagement and Efficacy

The development of reliable biomarkers is essential for assessing target engagement and predicting clinical efficacy of M1 PAMs. These biomarkers can help in dose selection, patient stratification, and evaluating the pharmacodynamic effects of treatment.

Quantitative EEG as a Pharmacodynamic Biomarker

Quantitative electroencephalography (qEEG) is being explored as a potential non-invasive pharmacodynamic biomarker for assessing M1 receptor engagement and the central effects of M1 PAMs mdpi.comnih.govresearchgate.netbiorxiv.orgacs.org. Changes in specific EEG frequency bands (e.g., alpha, theta, delta) and functional connectivity are thought to reflect alterations in cholinergic neurotransmission and cortical activity modulated by M1 receptors mdpi.comnih.govresearchgate.netbiorxiv.org. Studies in cynomolgus monkeys have shown that an M1 PAM (TAK-071) can suppress scopolamine-induced changes in qEEG power bands mdpi.comnih.govresearchgate.net. In healthy human subjects, TAK-071 modulated qEEG power in a dose-dependent manner and influenced functional connectivity, suggesting its utility as a translational biomarker nih.gov. These findings indicate that qEEG holds promise as a tool to demonstrate central M1 receptor engagement and assess the pharmacodynamic effects of M1 PAMs in clinical trials nih.govbiorxiv.org. Other potential biomarkers are also being explored acs.org.

Identification of Novel Translational Biomarkers

The development of M1 positive allosteric modulators (PAMs) for neurological and cognitive disorders necessitates the identification of robust and translatable biomarkers to bridge preclinical findings with clinical outcomes. Translational biomarkers are crucial for assessing target engagement, evaluating pharmacodynamic effects, and potentially predicting clinical efficacy in early-phase drug development biorxiv.orgplos.org. Quantitative electroencephalography (qEEG) has emerged as a promising non-invasive approach for identifying such biomarkers, capable of discriminating between different behavioral states and correlating with cognitive disruptions in conditions like schizophrenia nih.gov.

Research into M1 PAMs, including the compound this compound, has explored the utility of qEEG changes as potential translational biomarkers. Studies have investigated the effects of M1 PAMs on qEEG power bands, particularly in the context of pharmacological challenges like scopolamine (B1681570), a non-selective muscarinic receptor antagonist known to induce changes in qEEG resembling those seen in Alzheimer's disease (AD) and dementia with Lewy bodies biorxiv.orgplos.org.

In studies involving selective M1 PAMs, changes in specific qEEG power bands, such as alpha and theta, have been observed biorxiv.orgplos.org. For instance, this compound, a selective M1 PAM, has been reported to induce reductions in alpha and theta power bands in preclinical investigations biorxiv.orgplos.orgbiorxiv.org. These findings suggest that modulation of these specific qEEG frequencies could serve as a translational biomarker for the activity of M1 PAMs in the central nervous system.

The observed effects of M1 PAMs on qEEG power bands are thought to be related to selective M1 receptor signal transduction biorxiv.orgplos.org. Differences in the pharmacological profiles of M1 PAMs, such as their degree of allosteric agonist activity, may influence their effects on qEEG and ultimately their translational potential as biomarkers nih.govresearchgate.net. While this compound demonstrated effects on qEEG power bands in preclinical studies, its profile, particularly its reported allosteric agonist activity, has been discussed in the context of its clinical outcomes nih.govresearchgate.netnih.gov.

Further research is needed to fully understand the relationship between M1 PAM activity, qEEG changes, and clinical efficacy. The identification and validation of reliable translational biomarkers, such as specific qEEG signatures, remain a critical future direction in the development of M1 PAMs to improve the success rates in CNS drug development biorxiv.orgplos.org.

Based on reported findings, a summary of the observed effects of this compound on specific qEEG power bands is presented below:

| Compound | Observed Effect on Alpha Power Band | Observed Effect on Theta Power Band | Reference |

| This compound | Reduction | Reduction | biorxiv.orgplos.orgbiorxiv.org |

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying MK7622's environmental persistence and transmission pathways?

- Methodological Answer :

- Environmental Sampling : Collect soil and water samples from diverse ecosystems (e.g., potting soil, thermal springs) to isolate MK7622 strains. Use selective media and genomic sequencing to confirm strain identity .

- Transmission Simulation : Design aerosolization experiments to mimic dust inhalation pathways. Measure MK7622 viability under varying humidity and temperature conditions using colony-forming unit (CFU) assays .

- Comparative Analysis : Apply Pulse Field Gel Electrophoresis (PFGE) to compare environmental and clinical MK7622 isolates. Cluster strains based on genomic similarities to assess transmission routes .

Table 1 : Experimental Models for MK7622 Environmental Studies

Q. How to design a controlled study to evaluate MK7622's role in host-pathogen interactions?

- Methodological Answer :

- In Vitro Models : Use epithelial cell lines to assess MK7622 adhesion and invasion. Quantify intracellular survival rates via gentamicin protection assays and fluorescence microscopy .

- In Vivo Models : Employ murine models to study systemic infection. Monitor bacterial load in organs (e.g., lungs, spleen) using quantitative PCR (qPCR) and histopathology .

- Virulence Factor Screening : Perform knockout mutagenesis on MK7622 genes encoding eukaryotic-like proteins. Compare mutant and wild-type strains in infection assays to identify critical virulence factors .

Advanced Research Questions

Q. How can researchers resolve contradictions between MK7622's environmental prevalence and low clinical incidence?

- Methodological Answer :

- Hypothesis Testing : Test if environmental MK7622 strains lack virulence markers present in clinical isolates. Use whole-genome sequencing (WGS) to identify genomic islands or single-nucleotide polymorphisms (SNPs) unique to pathogenic strains .

- Host Susceptibility Studies : Investigate host immune responses using cytokine profiling (e.g., IL-1β, TNF-α) in primary macrophages exposed to MK7622. Correlate immune evasion mechanisms with strain pathogenicity .

- Statistical Modeling : Apply logistic regression to environmental and epidemiological data to identify confounding variables (e.g., host comorbidities, climatic factors) influencing infection rates .

Q. What methodologies are effective for analyzing MK7622's impact on epigenetic regulation in host cells?

- Methodological Answer :